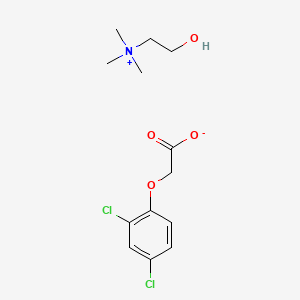

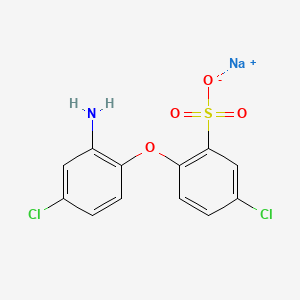

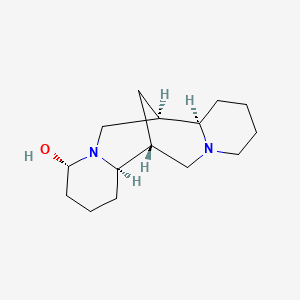

![molecular formula C5H9NO2S B594949 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide CAS No. 1263182-09-7](/img/structure/B594949.png)

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide” is a chemical compound with the molecular formula C₅H₉NO₂S . It also has a hydrochloride variant with the molecular formula C₅H₁₀ClNO₂S . The molecular weight of the hydrochloride variant is 183.01 .

Molecular Structure Analysis

The InChI code for the hydrochloride variant of “2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide” is 1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The hydrochloride variant of “2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide” is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis of Sterically Constrained Amino Acids

The compound has been utilized in the synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These sterically constrained amino acids have potential applications in chemistry, biochemistry, and drug design, offering a unique structural framework for the development of new pharmaceutical agents (Radchenko, Grygorenko, & Komarov, 2010).

Improved Synthesis and Properties

An improved synthesis process for 2-oxa-6-azaspiro[3.3]heptane has been developed, yielding a product with enhanced stability and solubility. This advancement enables access to a broader range of reaction conditions, facilitating further research and application in various chemical synthesis processes (van der Haas et al., 2017).

Drug Discovery and Design

The compound has been explored as a building block in drug discovery, particularly for synthesizing bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This substance is valuable for selective derivation on its azetidine and cyclobutane rings, offering a new avenue for accessing chemical spaces complementary to piperidine ring systems in the quest for novel therapeutic agents (Meyers et al., 2009).

Dual Kinase Inhibitors for Anticancer Therapy

In the realm of anticancer research, a series of 2,3-dihydroimidazo[2,1-b]thiazoles, incorporating a 2-oxa-6-azaspiro [3.3] heptane moiety as a bioisosteric replacement, have been designed and synthesized. These compounds act as dual kinase inhibitors of IGF1R and EGFR, displaying promising activity against both wild type and mutant forms of these enzymes, which is critical for the development of new cancer treatments (Gadekar et al., 2021).

Coordination Chemistry and Ligand Design

The compound has also been synthesized and utilized in coordination chemistry as "rigid-rod" ligands for transition-metal complexes. This application demonstrates the versatility of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and related structures in the design of novel ligands for metal coordination, contributing to advancements in materials science and catalysis (Block et al., 2005).

Safety And Hazards

The safety data sheet for “2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-9(8)3-5(4-9)1-6-2-5/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBXLDOZHMVJNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CS(=O)(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717288 |

Source

|

| Record name | 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide | |

CAS RN |

1263182-09-7 |

Source

|

| Record name | 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

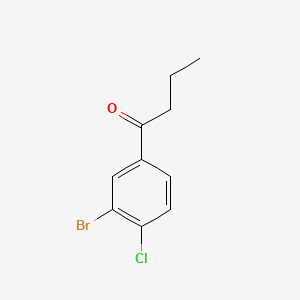

![5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594866.png)

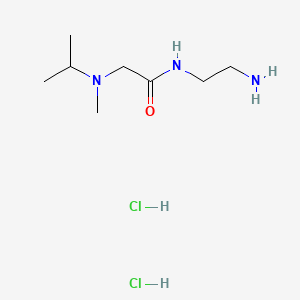

![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B594883.png)

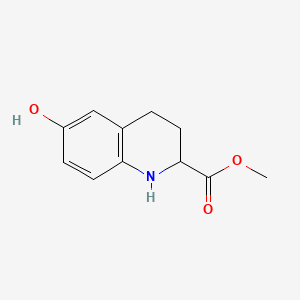

![N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B594885.png)